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Introduction

Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP)
belonging to the lasso peptide family, originally isolated from Burkholderia thailandensis E264.
[1][2][3] It exhibits antimicrobial activity against certain Gram-negative bacteria, including
closely related Burkholderia and Pseudomonas species.[1][2][3] The unique threaded lasso
structure of Capistruin confers remarkable stability, making it an attractive candidate for
therapeutic development.[4] The functional target of Capistruin has been identified as the
bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for bacterial survival.
[4][5][6] This document provides detailed application notes and protocols for the heterologous
expression, purification, and characterization of Capistruin in Escherichia coli.

Challenges in E. coli Expression

The heterologous expression of Capistruin in E. coli has been achieved; however, the yields
are typically low.[7][8] Several factors contribute to this challenge:

e Codon Usage Bias: The G+C content of Burkholderia (~67%) is significantly higher than that
of E. coli (~50%), leading to differences in codon usage.[7] This can result in translational
stalling and reduced protein expression.
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o Complex Post-Translational Modifications: The formation of the characteristic lasso structure
of Capistruin requires the coordinated action of dedicated biosynthetic enzymes encoded
within its gene cluster. The efficiency of these enzymes in a heterologous host like E. coli can
be a limiting factor.

o Metabolic Burden: The expression of the entire biosynthetic gene cluster and the production
of the peptide can impose a significant metabolic burden on the E. coli host, potentially
leading to slower growth and lower product yields.

Strategies for Optimizing Expression

To overcome the challenges associated with Capistruin expression in E. coli, several
strategies can be employed:

o Codon Optimization: Synthesizing the Capistruin biosynthetic gene cluster with codons
optimized for E. coli expression is a critical first step to enhance translation efficiency.[7]

e Promoter Engineering: Utilizing strong and tightly regulated promoters, such as the T7 or
araBAD promoters, can allow for controlled expression of the biosynthetic genes. It may also
be beneficial to use a combination of promoters with different strengths for the various genes
in the cluster.[9]

e Host Strain Selection: Different E. coli strains possess unique characteristics. For instance,
strains like Rosetta(DE3) are engineered to supply tRNAs for rare codons, which can be
beneficial for expressing genes from organisms with different codon biases.[10] Strains
designed to enhance the expression of complex or toxic proteins, such as C41(DE3) or
C43(DE3), may also be considered.[10]

o Cultivation Conditions: Optimizing cultivation parameters such as temperature, inducer
concentration, and media composition can significantly impact protein expression levels and
solubility. Lowering the induction temperature (e.g., 16-20°C) often slows down protein
synthesis, which can promote proper folding and maturation of the peptide.[1][5]

Quantitative Data Summary

The following table summarizes the reported yields of Capistruin from various expression
systems for comparison.
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Expression ) ) Fold Increase
Host Organism Yield . Reference
System vs. E. coli

Heterologous

_ Escherichia coli 0.2 mg/L 1x [7]
Expression
Heterologous Burkholderia sp.

) up to 116 mg/L up to 580x [8]
Expression FERM BP-3421
Cell-Free In vitro (from E. 40 pg/mL (~40

) ) ) ~200x [8]

Biosynthesis coli extract) mg/L)

Experimental Protocols

Protocol 1: Cloning of the Capistruin Biosynthetic Gene
Cluster (BGC)

This protocol outlines the strategy for cloning the Capistruin BGC into an E. coli expression
vector. The BGC consists of four essential genes: capA (precursor peptide), capB (protease),
capC (lasso cyclase), and capD (exporter/immunity).[4]

1. BGC Acquisition and Codon Optimization: a. The Capistruin BGC sequence can be
obtained from the MIBIG database (Accession: BGC0000572).[11] b. Due to the difference in
GC content between Burkholderia and E. coli, it is highly recommended to synthesize the entire
BGC with codon optimization for E. coli.[7] Several commercial gene synthesis services are
available for this purpose. c. During synthesis, it is advisable to flank the BGC with appropriate
restriction sites for cloning into the desired expression vector (e.g., pET series, pBAD series).

2. Vector Preparation: a. Select a suitable E. coli expression vector. A vector with a tightly
regulated promoter (e.g., T7 promoter in pET vectors) is recommended to control the
expression of the BGC. b. Digest the vector with the restriction enzymes corresponding to the
sites introduced into the synthesized BGC. c. Purify the linearized vector using a gel purification
kit.

3. Ligation and Transformation: a. Ligate the codon-optimized Capistruin BGC into the
prepared expression vector using T4 DNA ligase. b. Transform the ligation mixture into a
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suitable cloning strain of E. coli (e.g., DH50). c. Plate the transformed cells on LB agar plates
containing the appropriate antibiotic for vector selection and incubate overnight at 37°C.

4. Verification of Clones: a. Select several colonies and grow them in liquid LB medium with the
corresponding antibiotic. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the presence
and correct orientation of the BGC insert by restriction digestion and Sanger sequencing.

Protocol 2: Heterologous Expression of Capistruin in E.
coli

This protocol describes the expression of Capistruin in E. coli BL21(DE3) using an IPTG-
inducible system.

1. Transformation into Expression Host: a. Transform the verified expression plasmid
containing the Capistruin BGC into a suitable E. coli expression strain, such as BL21(DE3).
[10] b. Plate the transformed cells on LB agar plates with the appropriate antibiotic and
incubate overnight at 37°C.

2. Starter Culture: a. Inoculate a single colony from the transformation plate into 10 mL of LB
medium containing the selective antibiotic. b. Incubate overnight at 37°C with shaking (200-250

rpm).

3. Main Culture and Induction: a. Inoculate 1 L of fresh LB medium (with antibiotic) with the
overnight starter culture (a 1:100 dilution is common). b. Grow the culture at 37°C with shaking
until the optical density at 600 nm (OD600) reaches 0.4-0.6.[5][12] c. Cool the culture to the
desired induction temperature (e.g., 20°C). d. Induce the expression by adding IPTG to a final
concentration of 0.1-1.0 mM.[1][5] e. Continue to incubate the culture at the lower temperature
(e.g., 20°C) for 16-20 hours with shaking.[9]

4. Cell Harvesting: a. After the induction period, harvest the cells by centrifugation at 4,000 x g
for 20 minutes at 4°C.[9] b. The supernatant can be collected for the purification of secreted
Capistruin, and the cell pellet can be stored at -80°C for analysis of intracellular production.

Protocol 3: Purification of Capistruin

This protocol is adapted from methods used for other lasso peptides and assumes that
Capistruin is secreted into the culture medium.
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1. Preparation of Supernatant: a. Carefully decant the supernatant from the cell pellet after
harvesting. b. Filter the supernatant through a 0.22 um filter to remove any remaining cells and
debris.

2. Solid-Phase Extraction (SPE): a. Acidify the filtered supernatant to a pH of ~2.0 with
trifluoroacetic acid (TFA). b. Load the acidified supernatant onto a C18 SPE cartridge pre-
equilibrated with 0.1% TFA in water. c. Wash the cartridge with 0.1% TFA in water to remove
salts and hydrophilic impurities. d. Elute the peptide with a solution of acetonitrile in 0.1% TFA
(e.g., 50-80% acetonitrile).

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Lyophilize the
eluate from the SPE step to dryness and resuspend in a small volume of 0.1% TFA in water. b.
Purify the resuspended sample by RP-HPLC using a C18 column. c. Use a linear gradient of
acetonitrile in 0.1% TFA to elute the peptide. For example, a gradient of 5% to 60% acetonitrile
over 30 minutes. d. Monitor the elution profile at 214 nm and 280 nm. e. Collect fractions
corresponding to the major peaks.

4. Verification of Purity and Identity: a. Analyze the collected fractions by mass spectrometry
(e.g., MALDI-TOF or LC-MS) to confirm the presence of Capistruin (expected monoisotopic
mass ~2045 Da). b. Assess the purity of the fractions by analytical RP-HPLC. c. Pool the pure
fractions and lyophilize to obtain the purified Capistruin peptide.

Protocol 4: Antimicrobial Activity Assay (MIC
Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of
Capistruin using the broth microdilution method.[13][14][15]

1. Preparation of Bacterial Inoculum: a. Grow the test bacterial strain (e.g., a susceptible
Pseudomonas or Burkholderia species) overnight in Mueller-Hinton Broth (MHB). b. Dilute the
overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10"5
CFU/mL in the wells of the microtiter plate.[6][16]

2. Preparation of Capistruin Dilutions: a. Prepare a stock solution of purified Capistruin in a
suitable solvent (e.qg., sterile water or 0.01% acetic acid). b. Perform serial two-fold dilutions of
the stock solution in a 96-well plate to obtain a range of concentrations to be tested.
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3. Assay Setup: a. In a sterile 96-well polypropylene (low-binding) microtiter plate, add 100 pL
of the diluted bacterial suspension to each well.[16] b. Add 11 pL of each Capistruin dilution to
the corresponding wells.[13] c. Include a positive control (bacteria with no peptide) and a
negative control (broth only).

4. Incubation and MIC Determination: a. Incubate the plate at 37°C for 18-24 hours.[13] b. The
MIC is defined as the lowest concentration of Capistruin that completely inhibits visible growth
of the bacteria. Growth can be assessed visually or by measuring the optical density at 600
nm.

Protocol 5: In Vitro Transcription Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Capistruin
on bacterial RNA polymerase.

1. Reagents and Materials:

» Purified bacterial RNA polymerase (E. coli RNAP is commercially available).

» DNA template containing a suitable promoter (e.g., T7A1 promoter).

» Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [0-
2PJUTP).

» Transcription buffer (containing Tris-HCI, MgClz, KCI, DTT).

» Purified Capistruin.

» RNA gel loading buffer (containing formamide and tracking dyes).

e Denaturing polyacrylamide gel.

2. Reaction Setup: a. In a microfuge tube, assemble the transcription reaction mixture
containing transcription buffer, DTT, RNAP holoenzyme, and the DNA template. b. Add varying
concentrations of Capistruin to different reaction tubes. Include a control reaction with no
Capistruin. c. Pre-incubate the mixture at 37°C for 10-15 minutes to allow for the formation of
the open promoter complex and for Capistruin to bind to RNAP.

3. Transcription Initiation and Elongation: a. Initiate transcription by adding the NTP mix
(containing the radiolabeled NTP). b. Allow the reaction to proceed at 37°C for a defined period
(e.g., 10-20 minutes).
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4. Reaction Termination and Analysis: a. Stop the reaction by adding an equal volume of RNA
gel loading buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Separate the
RNA transcripts on a denaturing urea-polyacrylamide gel. d. Visualize the radiolabeled RNA
products using autoradiography or a phosphorimager.

5. Data Analysis: a. Quantify the intensity of the transcript bands for each Capistruin
concentration. b. Calculate the percent inhibition relative to the no-Capistruin control. c. Plot
the percent inhibition against the logarithm of the Capistruin concentration to determine the
IC50 value (the concentration of Capistruin that causes 50% inhibition of transcription).[17]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Expression of Capistruin in E. coli]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577615#heterologous-expression-of-capistruin-in-e-
coli]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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